molecular formula C10H11BrN4OS B7064744 N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide

Cat. No.: B7064744
M. Wt: 315.19 g/mol
InChI Key: QNBRNRBRMVDFJB-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrrole ring, a thiadiazole ring, and a carboxamide group

Properties

IUPAC Name

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4OS/c1-14-5-7(11)3-8(14)6-15(2)10(16)9-4-12-13-17-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBRNRBRMVDFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN(C)C(=O)C2=CN=NS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide typically involves multiple steps:

    Bromination of 1-methylpyrrole: The starting material, 1-methylpyrrole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces the bromine atom at the 4-position of the pyrrole ring.

    Formation of the thiadiazole ring: The brominated pyrrole is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This step may involve heating the reaction mixture to facilitate ring closure.

    Carboxamide formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with methyl isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering the functional groups or the oxidation state of the nitrogen atoms.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Depending on the nucleophile, products can include azido, thio, or alkyl-substituted derivatives.

    Oxidation: Products may include N-oxides or other oxidized forms of the compound.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the carboxamide group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Chemical Biology: It can be used as a probe to study biological processes, given its potential to interact with various biomolecules.

    Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or other advanced materials.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound could affect signaling pathways, metabolic processes, or gene expression, depending on its target and mode of action.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(4-bromo-1-ethylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the pyrrole ring.

Uniqueness

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methylthiadiazole-5-carboxamide is unique due to the specific combination of its functional groups and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

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